molecular formula C15H19FN2O3 B7048150 1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea

1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea

Cat. No.: B7048150
M. Wt: 294.32 g/mol
InChI Key: VIHBBVHNDYSWKK-LLVKDONJSA-N
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Description

1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea is a synthetic organic compound characterized by the presence of a cyclopropyloxy group, a fluorophenyl group, and an oxolan-3-yl group

Preparation Methods

The synthesis of 1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea typically involves multiple steps:

    Formation of the cyclopropyloxy-2-fluorophenyl intermediate: This step involves the reaction of a suitable fluorophenyl precursor with a cyclopropylating agent under controlled conditions.

    Attachment of the oxolan-3-yl group: The intermediate is then reacted with an oxolan-3-yl precursor to form the desired urea compound.

    Final urea formation: The final step involves the reaction of the intermediate with a urea-forming reagent, such as isocyanate, under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials with unique physical and chemical characteristics.

    Biological Research: The compound is used in studies exploring its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea can be compared with other similar compounds, such as:

    1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]carbamate: This compound has a carbamate group instead of a urea group, which may result in different chemical and biological properties.

    1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]thiourea: The presence of a thiourea group can alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-[(3R)-oxolan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-14-10(2-1-3-13(14)21-12-4-5-12)8-17-15(19)18-11-6-7-20-9-11/h1-3,11-12H,4-9H2,(H2,17,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBBVHNDYSWKK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2F)CNC(=O)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC(=O)NCC2=C(C(=CC=C2)OC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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